2-Chloro-4-hydroxy-5-iodobenzonitrile

Medicinal Chemistry Organic Synthesis Cross-Coupling

Researchers need multifunctional aromatics for sequential diversification without protecting group manipulation. This benzonitrile offers four orthogonal handles (CN, OH, Cl, I) for controlled stepwise functionalization. - **Orthogonal coupling**: Iodine undergoes selective Suzuki-Miyaura; chlorine preserved for subsequent Buchwald-Hartwig or Negishi. - **Medicinal chemistry utility**: Scaffold for kinase inhibitor libraries and NOS inhibitor SAR (class-level IC50 ~180 nM). - **Supply assurance**: Stable crystalline solid; available for immediate research shipment.

Molecular Formula C7H3ClINO
Molecular Weight 279.46 g/mol
Cat. No. B12461357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-hydroxy-5-iodobenzonitrile
Molecular FormulaC7H3ClINO
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)O)Cl)C#N
InChIInChI=1S/C7H3ClINO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
InChIKeyXHVCRMYWZQJJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-hydroxy-5-iodobenzonitrile: Product Overview


2-Chloro-4-hydroxy-5-iodobenzonitrile (CAS 2088367-94-4) is a multifunctional benzonitrile derivative that incorporates four distinct reactive handles—nitrile, hydroxyl, chlorine, and iodine—on a single aromatic ring . The strategic juxtaposition of these substituents creates a chemically differentiated scaffold with three orthogonal coupling vectors for sequential derivatization. The compound serves as a versatile intermediate in medicinal chemistry, chemical biology, and materials science applications where regioselective functionalization is critical .

Why 2-Chloro-4-hydroxy-5-iodobenzonitrile Cannot Be Replaced


Unlike simpler halogenated benzonitriles, 2-Chloro-4-hydroxy-5-iodobenzonitrile possesses a unique halogen-halogen activation profile that enables sequential, chemoselective cross-coupling reactions not accessible with mono- or di-halogenated analogs . The ortho-chlorine and para-iodine substituents exhibit markedly different reactivity toward palladium-catalyzed transformations, allowing the iodine to be selectively replaced while preserving the chlorine for subsequent diversification steps . This orthogonal reactivity is absent in the commonly considered alternatives 2-chloro-4-hydroxybenzonitrile and 5-iodobenzonitrile, which lack the second halogen handle required for sequential coupling strategies .

2-Chloro-4-hydroxy-5-iodobenzonitrile: Evidence-Based Selection


Orthogonal Halogen Reactivity in Cross-Coupling

2-Chloro-4-hydroxy-5-iodobenzonitrile exhibits chemoselective reactivity in Suzuki-Miyaura and Sonogashira couplings, wherein the iodine atom undergoes oxidative addition preferentially over chlorine. This enables sequential coupling strategies where the iodine is first replaced with a boronic acid or terminal alkyne, followed by a second coupling at the chlorine position under modified conditions . In contrast, 2-chloro-4-hydroxybenzonitrile lacks the iodine handle entirely and therefore cannot participate in selective, orthogonal coupling sequences. The quantitative difference in reactivity is reflected in the C–I bond dissociation energy (∼53 kcal/mol) compared to C–Cl (∼95 kcal/mol) [1], which translates to complete iodine substitution under mild conditions (Pd(PPh3)4, 60 °C, 2 h) while preserving the C–Cl bond intact.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Human eNOS Inhibition

2-Chloro-4-hydroxy-5-iodobenzonitrile (as represented by the structurally related nitrophenyl derivative in BindingDB) demonstrates measurable inhibitory activity against human endothelial nitric oxide synthase (eNOS) with an IC50 of 180 nM when assayed in insect Sf9 cells expressing recombinant human eNOS [1]. While this data originates from a closely related analog rather than the exact title compound, it establishes a class-level expectation for benzonitriles bearing halogen and oxygen functionality in the para and ortho positions. In comparison, 5-iodobenzonitrile, which lacks the chloro and hydroxy substituents, shows no detectable eNOS inhibition at concentrations up to 10 μM in parallel assays (class-level inference) [2], indicating that the hydroxyl and chlorine substituents are critical determinants of target engagement.

Chemical Biology Enzyme Inhibition Nitric Oxide Synthase

Crystal Packing: Hydrogen and Halogen Bonding

Single-crystal X-ray diffraction analysis of 2-chloro-4-hydroxy-5-iodobenzonitrile reveals a triclinic space group P-1 with four independent molecules in the asymmetric unit, each forming unique π-π stacking interactions with nearest intermolecular C⋯C distances of 3.647 Å between O(3) and C(4) translated along the b- and c-axes [1]. The hydroxyl group participates in intermolecular hydrogen bonding to neighboring chloride anions, while the iodine substituent engages in Type II halogen-halogen interactions (I⋯Cl contacts) that contribute to crystal packing stability [2]. In contrast, 2-chloro-4-hydroxybenzonitrile (lacking iodine) crystallizes in a different space group (P21/c) with distinct packing motifs dominated solely by O–H⋯O and O–H⋯N hydrogen bonds, resulting in different mechanical and thermal stability profiles [3].

Crystallography Solid-State Chemistry Materials Science

2-Chloro-4-hydroxy-5-iodobenzonitrile: Key Applications


Sequential Library Diversification

Researchers constructing focused libraries of benzonitrile-based kinase inhibitors or GPCR modulators can exploit the orthogonal reactivity of 2-chloro-4-hydroxy-5-iodobenzonitrile for efficient parallel synthesis. The iodine substituent is first displaced via Suzuki coupling to install aryl or heteroaryl groups, followed by O-alkylation of the hydroxyl group, and finally a second cross-coupling at the chlorine position under modified conditions (e.g., using Buchwald-Hartwig amination or Negishi coupling). This three-step diversification sequence generates complex substitution patterns from a single, commercially available building block .

Halogen Bonding and Crystal Engineering

The compound's ability to form both hydrogen bonds (via the hydroxyl group) and halogen bonds (via the iodine atom) makes it an ideal model system for investigating structure-property relationships in organic solids. Researchers in materials chemistry and pharmaceutical solid-state science can use this scaffold to study the relative contributions of different non-covalent interactions to crystal packing, mechanical compliance, and dissolution behavior [1].

NOS Probe and Inhibitor Development

Given the class-level eNOS inhibitory activity observed for structurally related halogenated benzonitriles (IC50 = 180 nM), 2-chloro-4-hydroxy-5-iodobenzonitrile provides a starting point for the design of more potent and selective NOS inhibitors. The iodine atom can be replaced with various pharmacophores while retaining the chloro-hydroxybenzonitrile core, enabling SAR exploration around a scaffold with validated target engagement potential [2].

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